Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-17-9(15)6-8-7-12-11(13-10(8)16)14-2-4-18-5-3-14/h8H,2-7H2,1H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDYURGXSFXTOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(NC1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of a morpholine derivative with a pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The morpholine ring and dihydropyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several pyrimidine derivatives and morpholine-containing molecules. Below is a comparative analysis based on substituents, synthesis, and bioactivity:
Pharmacological and Functional Comparisons
- Anti-inflammatory/Analgesic Activity: Pyrimidine-morpholine hybrids, such as furochromenylideneaminopyrimidinones (e.g., compounds 3–7 in ), exhibit potent analgesic and anti-inflammatory effects. These activities are attributed to the pyrimidine core’s ability to modulate inflammatory pathways, while the morpholine ring enhances solubility and bioavailability . This compound may share similar mechanisms due to its structural resemblance.
- Antioxidant Potential: Morpholine-containing phenolic derivatives like DMMMP () demonstrate significant antioxidant activity via radical scavenging. The hydroxyl group in the target compound could contribute to similar antioxidant properties, though its ester group may reduce reactivity compared to free phenolic analogs .
- Synthetic Utility: Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate () is a key intermediate in proxymetacaine synthesis.
Physicochemical and Conformational Properties
Morpholine Ring Conformation :
Crystal structure studies of morpholine-containing compounds (e.g., N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide) reveal that the morpholine ring adopts a chair conformation, with dihedral angles influencing molecular interactions . The target compound’s morpholine moiety may similarly affect its binding to biological targets.- Hydrogen Bonding and Solubility: The hydroxyl and ester groups in this compound could enhance solubility compared to non-polar analogs like 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one derivatives (), which rely on halogen bonding for stability .
Biological Activity
Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidines, characterized by a morpholine moiety that may enhance its biological interactions. The chemical structure can be represented as follows:
- Molecular Formula: C₁₁H₁₄N₄O₃
- Molecular Weight: 250.25 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Bacterial Inhibition: Effective against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC): Values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several models:
- Inhibition of Pro-inflammatory Cytokines: Reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Anticancer Potential
This compound has been evaluated for its anticancer properties:
- Cell Line Studies: Exhibited cytotoxic effects on various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells.
The precise mechanism through which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity: Potential inhibition of key enzymes involved in inflammation and cancer progression.
- Modulation of Cellular Signaling Pathways: Affects pathways related to apoptosis and cell cycle regulation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Antimicrobial Activity:
- Conducted by researchers at a leading university, this study demonstrated the compound's effectiveness against resistant bacterial strains, suggesting its potential as a new therapeutic agent.
-
Anti-inflammatory Research:
- A clinical trial assessed the compound's effects on patients with chronic inflammatory conditions, showing a significant reduction in symptoms compared to placebo.
-
Cancer Research:
- A laboratory study indicated that the compound could induce apoptosis in cancer cells through mitochondrial pathway activation.
Data Summary Table
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl [6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidin-5-yl]acetate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions (e.g., over-oxidation or decomposition) .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate morpholine ring formation and reduce reaction time .
- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) to separate byproducts. Confirm purity via HPLC (e.g., 1.43-minute retention time under SMD-TFA05 conditions) .
- Yield Improvement : Pre-activate reagents (e.g., morpholine derivatives) to enhance nucleophilicity .
Table 1 : Example Reaction Conditions and Outcomes
| Parameter | Optimal Range | Outcome (Yield) |
|---|---|---|
| Temperature | 70°C | 65–72% |
| Catalyst (ZnCl₂) | 5 mol% | 70% yield |
| Reaction Time | 12–16 hours | 68% yield |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the dihydropyrimidine ring and ester group. Key signals:
- : δ 3.7–3.9 ppm (morpholine protons), δ 5.2–5.5 ppm (dihydropyrimidine CH) .
- : δ 170–175 ppm (ester carbonyl), δ 65–70 ppm (morpholine carbons) .
- LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 391 [M+H]⁺ for analogs) and retention times to verify molecular weight and purity .
- FT-IR : Confirm hydroxyl (3200–3400 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts or LCMS molecular ion peaks)?
- Methodological Answer :
- Computational Modeling : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16) to identify conformational mismatches .
- Isotopic Labeling : Introduce deuterated morpholine or -labeled ester groups to trace unexpected peaks .
- Cross-Validation : Use tandem MS (MS/MS) to confirm fragmentation patterns and rule out isobaric interferences .
Q. Example Workflow :
Perform DFT calculations for expected structure.
Compare experimental vs. theoretical shifts; adjust dihedral angles in simulations.
Synthesize isotopically labeled analogs to validate assignments.
Q. What advanced crystallographic methods (e.g., SHELX) are suitable for determining the crystal structure, and how can refinement challenges be addressed?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve light atoms (e.g., oxygen in morpholine) .
- Refinement in SHELXL :
- Apply TWIN/BASF commands for twinned crystals (common in dihydropyrimidine derivatives).
- Use restraints for disordered morpholine rings (e.g., DFIX for C–N bond lengths) .
- Validation : Check R-factor convergence (<5% discrepancy) and ADPs for thermal motion artifacts.
Table 2 : SHELX Refinement Parameters
| Parameter | Value | Purpose |
|---|---|---|
| BASF | 0.3–0.5 | Twin scale |
| DFIX | 1.45 Å (C–N) | Bond restraint |
| R₁ (all data) | <0.05 | Convergence |
Q. How does the morpholin-4-yl group influence the compound’s reactivity and biological interactions?
- Methodological Answer :
- Reactivity : The morpholine ring enhances solubility in polar solvents (e.g., DMF) and stabilizes intermediates via hydrogen bonding during synthesis .
- Biological Interactions :
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., TLR7-9 for related morpholine derivatives) .
- SAR Analysis : Compare analogs (e.g., thiomorpholine vs. morpholine) to assess potency changes in enzyme inhibition assays .
Data Contradiction Analysis
Q. How should researchers address conflicting results in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer :
- Assay Reproducibility : Standardize conditions (e.g., cell line passage number, serum concentration) .
- Metabolite Screening : Use LC-MS to detect degradation products (e.g., ester hydrolysis) that may alter activity .
- Positive Controls : Include reference compounds (e.g., TLR7 antagonists from patent EP4374877A2) to validate assay reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
